Pgitc

Description

Structure

3D Structure

Properties

IUPAC Name |

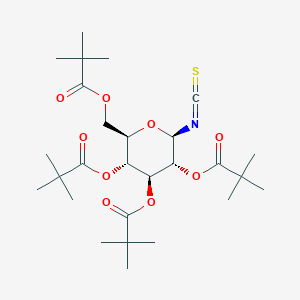

[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYERYMOHEQHK-UJWQCDCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583736 | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958300-06-6 | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TIGIT: An In-depth Technical Guide to its Discovery and Function in Immunology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint, playing a pivotal role in regulating both innate and adaptive immunity. Discovered in 2009, TIGIT is expressed on key lymphocyte populations, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Through its interaction with ligands, primarily CD155, on antigen-presenting cells and tumor cells, TIGIT potently suppresses anti-tumor and antiviral immune responses. This multifaceted inhibition is achieved through direct signaling, competition with the co-stimulatory receptor CD226, and modulation of other immune cells like dendritic cells. Its role in promoting T cell exhaustion and Treg-mediated suppression has made it a compelling target for cancer immunotherapy. This guide provides a comprehensive technical overview of TIGIT, from its discovery and molecular structure to its complex signaling pathways and the experimental methodologies used to elucidate its function.

Discovery and Molecular Structure

TIGIT (also known as WUCAM, Vstm3, or VSIG9) was independently identified in 2009 by three research groups through genome-wide analyses aimed at discovering novel immunomodulatory receptors.[1][2][3][4] These searches sought genes expressed in T cells that encoded proteins with structural domains characteristic of immune regulators.[5]

Structurally, TIGIT is a Type I transmembrane protein and a member of the poliovirus receptor (PVR)-like protein family.[5][6] Its architecture consists of three key domains:

-

Extracellular Domain: A single immunoglobulin variable (IgV) domain responsible for ligand binding.[2][5]

-

Transmembrane Domain: A standard alpha-helical domain that anchors the protein to the cell membrane.[2]

-

Intracellular Domain: A cytoplasmic tail containing two conserved inhibitory motifs critical for its function:[2][7]

-

An Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) .

-

An Immunoglobulin Tail-Tyrosine (ITT)-like motif .

-

Upon ligand binding, phosphorylation of tyrosine residues within these intracellular motifs initiates a downstream signaling cascade that mediates TIGIT's inhibitory functions.[2][8]

The TIGIT Receptor-Ligand Axis

TIGIT is a central component of a complex network of competing receptors and shared ligands, analogous to the well-characterized CD28/CTLA-4 axis.[1][6] TIGIT's function is dictated by its expression on lymphocytes and the expression of its ligands on antigen-presenting cells (APCs), tumor cells, and other cells within the tissue microenvironment.[8][9]

Ligands

TIGIT interacts with four known ligands from the nectin and nectin-like family:[1][2][10][11]

-

CD155 (PVR): This is the primary and highest-affinity ligand for TIGIT.[1][5][12][13] CD155 is frequently overexpressed on various tumor cells and is also found on APCs like dendritic cells and macrophages.[14]

-

CD112 (Nectin-2): TIGIT binds to CD112 with a lower affinity than to CD155.[1][15]

-

CD113 (PVRL3): TIGIT also demonstrates weak binding to CD113.[1][11]

-

Nectin-4: More recently, Nectin-4 was identified as a ligand that interacts with TIGIT.[2][10]

Competitive Interactions

The TIGIT pathway is critically regulated by its competition with the co-stimulatory receptor CD226 (DNAM-1) and another receptor, CD96 , for the same ligands, primarily CD155.[1][6][10] TIGIT binds to CD155 with a significantly higher affinity than CD226, allowing it to effectively outcompete the activating receptor and deliver a dominant inhibitory signal.[1][16] This competitive dynamic is a key mechanism for fine-tuning immune responses.[1]

Data Presentation: Receptor-Ligand Binding Affinities

The functional outcome of the TIGIT/CD226/CD96 axis is heavily influenced by the binding affinities of these receptors for their shared ligand, CD155.

| Receptor | Ligand | Dissociation Constant (Kd) (nmol/L) | Interaction Type |

| TIGIT | CD155 | ~3.15 | Inhibitory |

| CD96 | CD155 | ~37.6 | Inhibitory |

| CD226 (DNAM-1) | CD155 | ~119 | Activating |

| Table 1: Comparative binding affinities of human TIGIT, CD96, and CD226 for their common ligand, CD155. Data compiled from scientific literature.[8] |

Function and Mechanisms of Immune Suppression

TIGIT suppresses the immune system through multiple, non-redundant mechanisms affecting various stages of the cancer-immunity cycle.[1] It acts on both the innate (NK cells) and adaptive (T cells) arms of the immune system.

Direct Inhibition of T Cells and NK Cells

Upon engagement with its ligands, the phosphorylated ITIM and ITT-like motifs in TIGIT's cytoplasmic tail recruit SH2 domain-containing phosphatases, such as SHIP-1.[8] This leads to the inhibition of downstream signaling pathways including PI3K, MAPK, and NF-κB.[8][17]

-

In T Cells: TIGIT signaling directly inhibits T cell receptor (TCR)-mediated activation, leading to reduced proliferation and decreased production of effector cytokines like IFN-γ, IL-2, and TNF-α.[3][18][19]

-

In NK Cells: TIGIT ligation directly suppresses NK cell cytotoxicity and IFN-γ production.[20][21]

Competition with CD226

By binding to CD155 with high affinity, TIGIT prevents the engagement of the co-stimulatory receptor CD226.[16][22] This not only blocks the positive signals required for full T cell and NK cell activation but can also lead to the internalization and degradation of CD226, further dampening the immune response.[8][16]

Modulation of Dendritic Cells (DCs)

TIGIT can act in a cell-extrinsic manner by binding to CD155 expressed on DCs.[1] This interaction induces a tolerogenic phenotype in the DCs, characterized by increased production of the immunosuppressive cytokine IL-10 and decreased production of the pro-inflammatory cytokine IL-12.[1][8] This altered cytokine milieu impairs the priming and activation of effector T cells.[1]

Enhancement of Regulatory T Cell (Treg) Function

TIGIT is highly expressed on a subset of Tregs that are particularly suppressive.[18][19] TIGIT signaling in these Tregs enhances their ability to inhibit Th1 and Th17 responses, further contributing to an immunosuppressive tumor microenvironment.[7][18]

Role in T Cell Exhaustion

In the context of chronic antigen exposure, such as in cancer, TIGIT is highly co-expressed with other inhibitory receptors like PD-1, TIM-3, and LAG-3 on tumor-infiltrating lymphocytes (TILs).[18][20] This TIGIT-positive subset of CD8+ T cells displays a severely exhausted phenotype, characterized by a profound loss of effector function.[18][19]

Visualizations: Pathways and Relationships

TIGIT Signaling Pathway

Caption: TIGIT intracellular signaling cascade upon ligand binding.

Competitive Receptor-Ligand Axis

Caption: TIGIT outcompetes CD226 for binding to CD155.

Experimental Workflow: NK Cell Cytotoxicity Assay

Caption: Workflow for assessing TIGIT's role in NK cell cytotoxicity.

Key Experimental Protocols

The function of TIGIT has been elucidated through a variety of standard and specialized immunological assays. Below are detailed methodologies for key experiments.

Protocol: T Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T cells to proliferate in response to stimulation and how this is affected by TIGIT blockade.

1. Cell Isolation and Preparation:

-

Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.

-

Resuspend purified T cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

2. CFSE Labeling:

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 0.5-5 µM.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

-

Wash the cells twice with complete medium to remove excess CFSE.

3. Cell Culture and Stimulation:

-

Plate CFSE-labeled T cells in a 96-well plate.

-

Add stimulating agents, such as plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

-

Add experimental antibodies: anti-TIGIT blocking antibody or an isotype-matched control antibody (typically at 10 µg/mL).

4. Incubation and Analysis:

-

Culture the cells for 3-5 days at 37°C, 5% CO2.

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the live lymphocyte population and measure the fluorescence intensity in the FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, allowing for the quantification of proliferation.[3][10]

Protocol: NK Cell Cytotoxicity Assay (Flow Cytometry-based)

This assay quantifies the ability of NK cells to kill target tumor cells and the impact of TIGIT blockade on this function.

1. Target Cell Preparation:

-

Use a target cell line known to be susceptible to NK cell killing (e.g., K562).

-

Label the target cells with a fluorescent dye like CFSE as described above.

-

Wash and resuspend the labeled target cells at a known concentration.

2. Effector Cell Preparation:

-

Isolate NK cells from PBMCs.

-

Alternatively, use total PBMCs as effector cells, as this preserves the cellular microenvironment.

3. Co-culture:

-

In FACS tubes or a 96-well plate, combine effector cells and CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

-

Add anti-TIGIT blocking antibody or an isotype control.

-

Incubate for 4 hours at 37°C.

4. Staining and Analysis:

-

Just prior to analysis, add a viability dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD.

-

Acquire samples on a flow cytometer.

-

Gate on the target cell population (CFSE-positive).

-

Within the target gate, quantify the percentage of dead cells (PI/7-AAD positive).

-

Calculate the percentage of specific lysis for each condition.[23]

Protocol: In Vivo Mouse Tumor Model

This experiment assesses the therapeutic efficacy of TIGIT blockade on tumor growth in a living organism.

1. Tumor Implantation:

-

Use a syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

2. Tumor Growth and Treatment:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., Isotype control IgG, anti-TIGIT Ab, anti-PD-1 Ab, anti-TIGIT + anti-PD-1 Ab).

-

Administer antibodies via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 10 mg/kg, every 3-4 days).

3. Monitoring and Endpoint:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

-

Monitor animal weight and overall health.

-

The experiment concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point.

-

At the endpoint, tumors and spleens can be harvested for ex vivo analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[15]

Protocol: Dendritic Cell Cytokine Production Assay

This assay measures how TIGIT engagement affects the cytokine profile of dendritic cells.

1. DC Generation/Isolation:

-

Generate bone marrow-derived dendritic cells (BMDCs) from mice or isolate myeloid DCs from blood.

2. Co-culture and Stimulation:

-

Plate DCs and stimulate them with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS), to induce maturation and cytokine production.

-

Add a TIGIT-Fc fusion protein to engage CD155 on the DCs, or co-culture with cells expressing TIGIT. Use a control-Fc protein as a negative control.

3. Incubation:

-

Incubate the cultures for 24-48 hours.

4. Analysis:

-

Collect the culture supernatants.

-

Measure the concentration of IL-10 and IL-12 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the frequency of cytokine-producing DCs.[5][7]

Conclusion and Future Directions

TIGIT is a potent inhibitory receptor that acts as a crucial brake on anti-tumor immunity. Its diverse mechanisms of suppression—spanning direct lymphocyte inhibition, competition with activating receptors, and modulation of the wider tumor microenvironment—underscore its importance as a therapeutic target. Preclinical studies have consistently shown that blocking the TIGIT pathway, particularly in combination with PD-1/PD-L1 inhibitors, can reinvigorate exhausted T cells and NK cells, leading to enhanced tumor control.[8] While early clinical trial results for TIGIT-blocking antibodies have been mixed, the strong biological rationale continues to drive intensive research. Future work will focus on identifying predictive biomarkers to select patients most likely to respond, optimizing combination therapies, and exploring novel therapeutic modalities to target this complex and critical immune checkpoint.

References

- 1. promega.es [promega.es]

- 2. researchgate.net [researchgate.net]

- 3. mucosalimmunology.ch [mucosalimmunology.ch]

- 4. Characterization of the DNAM-1, TIGIT and TACTILE Axis on Circulating NK, NKT-Like and T Cell Subsets in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Production of interleukin (IL)-10 and IL-12 by murine colonic dendritic cells in response to microbial stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. adipogen.com [adipogen.com]

- 10. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computer-aided design of PVR mutants with enhanced binding affinity to TIGIT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells | Semantic Scholar [semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. criver.com [criver.com]

- 17. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. promega.com [promega.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 23. biorxiv.org [biorxiv.org]

TIGIT Signaling Pathway in T Cells and NK Cells: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) signaling pathway in T cells and Natural Killer (NK) cells. It is intended for researchers, scientists, and drug development professionals working in immunology and immuno-oncology. This document details the molecular interactions, downstream signaling cascades, functional consequences, and key experimental methodologies used to study this critical immune checkpoint.

Introduction to TIGIT

TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is a co-inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. It plays a crucial role in modulating immune responses and has emerged as a significant target for cancer immunotherapy. TIGIT belongs to the poliovirus receptor (PVR)/nectin family and competes with the co-stimulatory receptor CD226 (DNAM-1) for the same set of ligands. By binding to its ligands, primarily PVR (CD155) and Nectin-2 (CD112), TIGIT initiates an inhibitory signaling cascade that suppresses the activation and effector functions of T cells and NK cells.

The TIGIT Receptor and its Ligands

TIGIT is a type I transmembrane protein with an extracellular immunoglobulin (Ig) domain and an intracellular tail containing an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoreceptor Tyrosine-based Switch Motif (ITSM)-like motif. Its primary ligands are:

-

PVR (Poliovirus Receptor, CD155): The highest affinity ligand for TIGIT.

-

Nectin-2 (CD112): Binds to TIGIT with a lower affinity than PVR.

-

Nectin-3 (CD113): Another ligand for TIGIT.

-

Nectin-4: Also identified as a TIGIT ligand.

These ligands are expressed on antigen-presenting cells (APCs), tumor cells, and other cells in the tumor microenvironment. The expression of these ligands can be upregulated by inflammatory signals.

TIGIT Signaling Pathway

Upon engagement with its ligands, the tyrosine residues within the ITIM and ITSM-like motifs of TIGIT's intracellular domain become phosphorylated. This phosphorylation event serves as a docking site for downstream signaling molecules, leading to the attenuation of activating signals.

In T cells, TIGIT signaling is initiated by the phosphorylation of the tyrosine residue in its ITIM domain by Src family kinases such as Fyn and Lck. This phosphorylated ITIM motif then recruits the SH2 domain-containing inositol phosphatase SHIP1 (and potentially SHIP2). SHIP1 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby antagonizing the PI3K signaling pathway. The disruption of the PI3K pathway leads to reduced activation of downstream effectors like Akt and mTOR, ultimately suppressing T cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxicity.

Furthermore, TIGIT can inhibit T cell activation indirectly by competing with the co-stimulatory receptor CD226 for ligand binding. CD226, upon binding to PVR or Nectin-2, promotes T cell activation. TIGIT has a higher affinity for PVR than CD226, allowing it to effectively outcompete CD226 and dampen T cell responses.

Mechanism of action of TIGIT immune checkpoint

An In-depth Technical Guide on the Mechanism of Action of the TIGIT Immune Checkpoint

Introduction

T cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory immune checkpoint receptor that plays a crucial role in regulating immune responses, particularly in the context of cancer and chronic infections.[1][2] Expressed on key immune effector cells, including activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells, TIGIT functions to dampen immune activation and prevent excessive inflammation.[3][4] However, tumor cells frequently exploit this pathway to evade immune surveillance and destruction.[1][5] TIGIT exerts its inhibitory functions through a complex network of interactions, primarily centered around its competition with the co-stimulatory receptor CD226 (also known as DNAM-1) for shared ligands expressed on antigen-presenting cells (APCs) and tumor cells.[5][6] This guide provides a detailed examination of the molecular mechanisms underlying TIGIT's function, its impact on various immune cell subsets, and the experimental methodologies used to investigate its pathway.

The TIGIT/CD226 Axis: A Balance of Activation and Inhibition

The functional effects of TIGIT are best understood in the context of its interplay with a family of interacting receptors and ligands. This axis determines the net signaling outcome—either activation or inhibition—of the immune cell.

-

Receptors: These are expressed on T cells and NK cells.

-

TIGIT: An inhibitory receptor containing an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif in its cytoplasmic domain.[7][8]

-

CD226 (DNAM-1): An activating receptor that delivers a positive co-stimulatory signal.[7][9]

-

CD96 (TACTILE): Another receptor that binds CD155 and is generally considered inhibitory in mice, though its role in humans is still under investigation.[9]

-

-

Ligands: These are expressed on APCs (like dendritic cells and macrophages) and are often upregulated on tumor cells.[3][10]

The balance of expression between TIGIT and CD226 on the lymphocyte surface and the availability of their shared ligands in the microenvironment are critical determinants of the cellular response.[3][15]

Molecular Mechanisms of TIGIT-Mediated Inhibition

TIGIT employs multiple mechanisms to suppress immune cell function, acting through both direct signaling and by interfering with activating pathways.

Direct Inhibitory Signaling (Cell-Intrinsic)

Upon binding to its ligands (primarily CD155), the ITIM and ITT-like motifs within TIGIT's cytoplasmic tail become phosphorylated.[8][16] This recruits intracellular phosphatases, such as SHIP1 and SHP2, which dephosphorylate key components of activating signaling cascades, thereby delivering a direct inhibitory signal into the cell.[6][17] This intrinsic signaling directly suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity.[6][18]

Caption: TIGIT direct signaling pathway.

Competition with CD226 for Ligand Binding

TIGIT binds to the primary ligand CD155 with a significantly higher affinity than the activating receptor CD226.[3][10] This competitive advantage allows TIGIT to effectively sequester CD155, preventing its engagement with CD226 and thereby blocking the transmission of a critical co-stimulatory signal required for full T cell and NK cell activation.[5][19]

Disruption of CD226 Dimerization

Beyond competing for ligands, TIGIT can interact directly with CD226 on the same cell surface (in cis). This interaction disrupts the homodimerization of CD226, a process necessary for its signaling function.[17][20][21] This represents another layer of TIGIT-mediated suppression that is independent of ligand binding.[17][20]

Modulation of Antigen-Presenting Cell (APC) Function

TIGIT can also exert its effects indirectly. When TIGIT on a T cell or Treg engages with CD155 on a dendritic cell (DC), it can induce an immunosuppressive phenotype in the DC.[11] This "reverse signaling" leads to increased production of the inhibitory cytokine IL-10 and decreased production of the pro-inflammatory, T cell-activating cytokine IL-12 by the DC, further dampening the overall immune response.[11][22]

References

- 1. What are TIGIT inhibitors and how do they work? [synapse.patsnap.com]

- 2. scholar.xjtlu.edu.cn:443 [scholar.xjtlu.edu.cn:443]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. adipogen.com [adipogen.com]

- 6. Frontiers | Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the “PVR–TIGIT axis” with immune checkpoint therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TIGIT - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The interaction of TIGIT with PVR and PVRL2 inhibits human NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity [mdpi.com]

- 16. frontiersin.org [frontiersin.org]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. kuickresearch.com [kuickresearch.com]

- 19. youtube.com [youtube.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. academic.oup.com [academic.oup.com]

- 22. TIGIT Blockade Assay - Creative Biolabs [creative-biolabs.com]

The Core Function of TIGIT Ligands CD155 and CD112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the regulation of immune responses, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. Its interaction with its ligands, primarily CD155 (also known as Poliovirus Receptor, PVR, or Necl-5) and CD112 (also known as Nectin-2 or PVRL2), constitutes a key axis in the tumor microenvironment, contributing to immune evasion. This technical guide provides a comprehensive overview of the core functions of CD155 and CD112, their signaling pathways, quantitative interaction data, and detailed experimental protocols to facilitate further research and therapeutic development in this area.

Core Functions of TIGIT Ligands: CD155 and CD112

CD155 and CD112 are members of the nectin-like family of molecules and are expressed on a variety of cell types, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as on tumor cells.[1][2] Their primary role in the context of TIGIT signaling is to act as molecular brakes on the activity of T cells and Natural Killer (NK) cells, thereby dampening anti-tumor immunity.[3][4]

CD155 (PVR): The High-Affinity Ligand

CD155 is the principal and high-affinity ligand for TIGIT.[4] The engagement of TIGIT on T cells and NK cells by CD155 expressed on tumor cells or APCs leads to the transduction of inhibitory signals that suppress their effector functions.[5][6] This interaction is a key mechanism by which tumors evade immune surveillance.[7][8] Beyond its role as a TIGIT ligand, CD155 can also bind to the activating receptor CD226 (DNAM-1) and another inhibitory receptor, CD96 (TACTILE).[7][9] The differential expression and binding affinities of these receptors for CD155 create a complex regulatory network.

CD112 (Nectin-2): A Weaker but Significant Interaction

TIGIT binds to CD112 with a lower affinity compared to CD155.[4][10] Despite this weaker interaction, the TIGIT/CD112 pathway still contributes to the suppression of T cell and NK cell responses.[3] CD112 also serves as a ligand for the activating receptor CD226 and another recently identified inhibitory receptor, CD112R (PVRIG).[4][10] The interplay between these receptors for their shared ligands, CD155 and CD112, fine-tunes the immune response.

Signaling Pathways

The binding of CD155 or CD112 to TIGIT initiates a cascade of intracellular signaling events that culminate in the inhibition of immune cell function.

TIGIT Inhibitory Signaling Pathway

Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the Ig tail-tyrosine (ITT)-like motif in the cytoplasmic tail of TIGIT become phosphorylated.[11] This phosphorylation event leads to the recruitment of the SHIP-1 and SHP2 phosphatases.[5][12] These phosphatases, in turn, dephosphorylate key downstream signaling molecules in the T cell receptor (TCR) and CD226 co-stimulatory pathways, such as PLC-γ and ERK.[5][11] The net result is the suppression of critical signaling pathways for T cell activation, including the PI3K-Akt, MAPK, and NF-κB pathways.[5] This ultimately leads to reduced proliferation, cytokine production (e.g., IFN-γ, IL-2, TNF-α), and cytotoxicity of T cells and NK cells.[13]

Competitive Regulation with CD226 (DNAM-1)

A key aspect of CD155 and CD112 function is their dual role as ligands for both the inhibitory receptor TIGIT and the co-stimulatory receptor CD226.[3][4] TIGIT has a higher affinity for CD155 than CD226, allowing it to outcompete CD226 for ligand binding. This competition has two major consequences:

-

Reduced Co-stimulation: By blocking CD226 from binding to CD155 and CD112, TIGIT prevents the delivery of activating signals that are crucial for optimal T cell and NK cell responses.[13]

-

Dominant Inhibition: The inhibitory signal delivered by TIGIT engagement is dominant over the activating signal from CD226.[3]

This competitive dynamic is a critical mechanism for maintaining immune homeostasis and is often exploited by tumors to suppress anti-tumor immunity.

Quantitative Data

The binding affinities of TIGIT and related receptors for their ligands are crucial for understanding the dynamics of this regulatory network. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

| Receptor | Ligand | Binding Affinity (Kd) | Reference(s) |

| TIGIT | CD155 | ~1-3 nM | |

| CD112 | Weak (mM range) | [10] | |

| CD226 (DNAM-1) | CD155 | ~119 nM | |

| CD112 | ~310-8970 nM | [7] | |

| CD96 (TACTILE) | CD155 | ~10 µM | [1] |

| CD112R (PVRIG) | CD112 | ~88 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of TIGIT ligands CD155 and CD112.

Flow Cytometry for TIGIT and Ligand Expression

This protocol describes the staining of T cells and tumor cells to analyze the expression of TIGIT, CD155, and CD112.

Workflow Diagram:

Materials:

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation, or cultured tumor cell lines.

-

FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide.

-

Antibodies (fluorochrome-conjugated):

-

Anti-Human CD3 (e.g., Clone UCHT1)

-

Anti-Human CD8 (e.g., Clone RPA-T8)

-

Anti-Human TIGIT (e.g., Clone MBSA43)

-

Anti-Human CD155 (e.g., Clone SKII.4)

-

Anti-Human CD112 (e.g., Clone TX31)

-

Isotype control antibodies corresponding to each primary antibody.

-

-

Viability Dye: (e.g., 7-AAD or a fixable viability dye).

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood or prepare a single-cell suspension of cultured tumor cells.

-

Wash cells twice with cold PBS.

-

Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

-

Add the viability dye according to the manufacturer's instructions and incubate.

-

Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include an isotype control for each antibody in a separate tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

Repeat the wash step once.

-

-

Acquisition:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on single, viable cells.

-

For PBMCs, gate on CD3+ T cells, and then further on CD8+ T cells.

-

Analyze the expression of TIGIT on the gated T cell populations.

-

For tumor cells, analyze the expression of CD155 and CD112.

-

ELISA for Cytokine Production

This protocol measures the secretion of cytokines such as IFN-γ and IL-2 from T cells following co-culture with cells expressing TIGIT ligands.

Workflow Diagram:

Materials:

-

Cells: Purified human CD8+ T cells and a target cell line expressing CD155 and/or CD112 (or a control cell line).

-

T cell activation reagents: Anti-CD3/CD28 beads or plate-bound antibodies.

-

ELISA Kit: Human IFN-γ and IL-2 ELISA kits (containing capture antibody, detection antibody, recombinant cytokine standards, enzyme conjugate, and substrate).

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Assay Diluent: As provided in the ELISA kit or PBS with 10% FBS.

-

Stop Solution: (e.g., 2N H2SO4).

Protocol:

-

Cell Co-culture:

-

Plate the target cells (CD155/CD112-positive or control) in a 96-well flat-bottom plate and allow them to adhere overnight.

-

Add purified CD8+ T cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

-

Add anti-CD3/CD28 activation beads or perform the assay in wells pre-coated with anti-CD3 antibody.

-

Incubate the co-culture for 48-72 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

ELISA Procedure (follow kit instructions, general steps below):

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Assay Diluent for 1 hour at room temperature.

-

Wash the plate.

-

Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the TMB substrate and incubate until a color develops.

-

Add the Stop Solution to stop the reaction.

-

-

Data Analysis:

-

Read the absorbance at 450 nm on a microplate reader.

-

Generate a standard curve using the recombinant cytokine standards.

-

Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.

-

In Vitro T Cell Proliferation Assay (CFSE-based)

This protocol assesses the impact of TIGIT ligand engagement on T cell proliferation using the dye CFSE.

Workflow Diagram:

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. T Cell Exhaustion – Using Flow Cytometry to Monitor this Immuno-Oncology Impediment - KCAS Bio [kcasbio.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Generation and Maturation of Human Monocyte-derived DCs [en.bio-protocol.org]

- 5. stemcell.com [stemcell.com]

- 6. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Intracellular Cytokine Staining Protocol [anilocus.com]

- 9. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. lerner.ccf.org [lerner.ccf.org]

The Function of the TIGIT ITIM Domain: A Technical Guide

Introduction

T-cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT) is a pivotal immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][2] As a member of the poliovirus receptor (PVR)-like protein family, TIGIT plays a crucial role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor immune evasion.[3][4] Its function as a negative regulator has made it a promising target for cancer immunotherapy.[1][5]

The inhibitory capacity of TIGIT is mediated through its intracellular domain, which contains two key signaling motifs: an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][6] This guide provides an in-depth examination of the TIGIT ITIM domain, detailing its structure, signaling cascade, and the experimental methodologies used to elucidate its function.

Structure and Function of the TIGIT Cytoplasmic Domain

The cytoplasmic tail of TIGIT is relatively short but contains the essential machinery for its inhibitory signaling. It is comprised of:

-

An ITIM domain: Characterized by the consensus sequence (S/I/V/L)xYxx(I/V/L). The ITIM domain is a common feature of inhibitory receptors in the immune system.

-

An ITT-like motif: This motif is also crucial for TIGIT's inhibitory function and works in concert with the ITIM domain.[7]

Upon engagement with its primary ligand, CD155 (also known as PVR), expressed on antigen-presenting cells (APCs), tumor cells, or other immune cells, TIGIT undergoes a conformational change that leads to the phosphorylation of the tyrosine residues within both the ITIM and ITT-like motifs.[6][8][9] This phosphorylation event is the critical first step in initiating the downstream inhibitory signaling cascade.

The TIGIT ITIM-Mediated Signaling Pathway

The primary function of a phosphorylated ITIM domain is to act as a docking site for cytosolic phosphatases containing Src homology 2 (SH2) domains. In the context of TIGIT, this leads to a multi-step inhibitory cascade:

-

Ligand Binding and Phosphorylation: TIGIT on the surface of a T cell or NK cell binds to CD155 on an adjacent cell.[10] This interaction triggers Src family tyrosine kinases, such as FYN or LCK, to phosphorylate the tyrosine residue within the ITIM domain.[9]

-

Recruitment of Phosphatases: The phosphorylated ITIM and ITT-like motifs serve as recruitment platforms for SH2 domain-containing phosphatases. While much of the literature highlights the recruitment of SH2-containing inositol phosphatase 1 (SHIP1) via the ITT-like motif (often through adaptor proteins like Grb2 or β-arrestin 2), ITIM domains are classically known to recruit phosphatases such as SHP-1 and SHP-2.[7][11][12] The recruitment of SHIP1 to the TIGIT cytoplasmic tail is a well-documented event that is critical for its inhibitory function.[11][13]

-

Inhibition of Downstream Signaling: Once recruited, these phosphatases counteract the activity of kinases involved in activating signaling pathways. SHIP1, for instance, dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[7] This action effectively terminates PI3K and downstream MAPK signaling cascades.[8][9]

-

Suppression of NF-κB Activation: TIGIT signaling also leads to the suppression of the NF-κB pathway. This is achieved through a mechanism where SHIP1, recruited to the TIGIT tail, impairs the autoubiquitination of TRAF6, a critical step for NF-κB activation.[11][13]

-

Functional Consequences: The culmination of these inhibitory signals is the suppression of effector functions in T cells and NK cells. This includes reduced proliferation, decreased production of pro-inflammatory cytokines like IFN-γ and IL-12, and diminished cytotoxic activity against target cells.[3][8][11]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory signaling cascade initiated by TIGIT upon ligand engagement.

Caption: TIGIT inhibitory signaling pathway.

Quantitative Data Summary

While detailed biophysical data on the TIGIT ITIM domain is dispersed across the literature, the following table summarizes key molecular interactions and their functional outcomes derived from various studies.

| Interacting Molecules | Key Residue/Domain | Functional Outcome | Cell Type Studied |

| TIGIT + SHIP1 | ITT-like motif (Tyr225) | Inhibition of PI3K and MAPK signaling, suppression of NK cell cytotoxicity.[7] | NK Cells |

| TIGIT + β-arrestin 2 + SHIP1 | ITT-like motif | Impairs TRAF6 autoubiquitination, abolishes NF-κB activation, suppresses IFN-γ production.[11][13] | NK Cells |

| TIGIT + Grb2 + SHIP1 | ITT-like motif (Tyr225) | Prematurely terminates PI3K and MAPK signaling.[7] | NK Cells |

| TIGIT + CD155 | Extracellular IgV domain | High-affinity binding that outcompetes the activating receptor CD226 (DNAM-1).[10] | T Cells, NK Cells |

Experimental Protocols

The function of the TIGIT ITIM domain and its associated signaling pathway has been elucidated through a variety of immunological and biochemical techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

-

Objective: To demonstrate the physical interaction between phosphorylated TIGIT and downstream signaling molecules like SHIP1.

-

Methodology:

-

Cell Culture and Lysis: A cell line expressing TIGIT (e.g., YTS-TIGIT NK cells) is cultured.[11] Cells are often treated with a phosphatase inhibitor like pervanadate to preserve protein phosphorylation.[12] Cells are then lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins while maintaining their interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to TIGIT (or a tag like FLAG if using a fusion protein).[12] The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting proteins (e.g., anti-SHIP1, anti-Grb2).[7][11] A band corresponding to the molecular weight of the target protein confirms the interaction.

-

Luciferase Reporter Assay for NF-κB Activity

-

Objective: To quantify the inhibitory effect of TIGIT signaling on the NF-κB transcription factor pathway.

-

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for TIGIT, its ligand CD155, and a luciferase reporter construct driven by an NF-κB responsive promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

Cell Stimulation: The transfected cells are stimulated to activate the NF-κB pathway.

-

Lysis and Luminescence Measurement: After a defined period, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: A decrease in normalized luciferase activity in cells expressing TIGIT compared to control cells indicates that TIGIT signaling suppresses NF-κB activation.[11]

-

Flow Cytometry for Functional Readouts (IFN-γ Production)

-

Objective: To measure the impact of TIGIT engagement on the production of effector cytokines like Interferon-gamma (IFN-γ) at a single-cell level.

-

Methodology:

-

Co-culture: Effector cells (e.g., NK cells or T cells) are co-cultured with target cells that either express or do not express the TIGIT ligand CD155.

-

Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture for the final few hours. This causes cytokines like IFN-γ to accumulate inside the cell instead of being secreted.

-

Cell Staining: Cells are harvested and first stained with antibodies against surface markers to identify the cell population of interest (e.g., CD3 for T cells, CD56 for NK cells).

-

Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody specific for IFN-γ.

-

Data Acquisition and Analysis: The fluorescence of individual cells is measured using a flow cytometer. The percentage of IFN-γ-positive cells and the mean fluorescence intensity (MFI) are quantified to determine the effect of TIGIT ligation on cytokine production.[13]

-

Experimental Workflow Visualization

The diagram below outlines a typical co-immunoprecipitation workflow used to validate the interaction between TIGIT and SHIP1.

Caption: Workflow for Co-Immunoprecipitation.

The TIGIT ITIM domain, in concert with the adjacent ITT-like motif, is fundamental to the inhibitory function of the TIGIT receptor. Through a well-orchestrated signaling cascade involving phosphorylation and the recruitment of phosphatases like SHIP1, the ITIM domain effectively dampens key activating pathways such as PI3K, MAPK, and NF-κB.[8][9] This leads to the suppression of T cell and NK cell effector functions, a critical mechanism for maintaining immune homeostasis. Understanding the intricate molecular details of this pathway is paramount for the rational design of novel immunotherapies that aim to block this inhibitory axis and reinvigorate anti-tumor immunity.

References

- 1. TIGIT in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Gene of the month: T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) | Journal of Clinical Pathology [jcp.bmj.com]

- 4. Insight of T cell immunoglobulin and ITIM domain (TIGIT) Inhibitor [delveinsight.com]

- 5. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conigen.com [conigen.com]

- 7. Recruitment of Grb2 and SHIP1 by the ITT-like motif of TIGIT suppresses granule polarization and cytotoxicity of NK cells. | Sigma-Aldrich [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. jcp.bmj.com [jcp.bmj.com]

- 11. T-cell Immunoglobulin and ITIM Domain (TIGIT) Receptor/Poliovirus Receptor (PVR) Ligand Engagement Suppresses Interferon-γ Production of Natural Killer Cells via β-Arrestin 2-mediated Negative Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. T-cell immunoglobulin and ITIM domain (TIGIT) receptor/poliovirus receptor (PVR) ligand engagement suppresses interferon-γ production of natural killer cells via β-arrestin 2-mediated negative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the TIGIT-CD226 Interaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) and the co-stimulatory receptor CD226 (also known as DNAM-1) form a critical axis in regulating the adaptive and innate immune systems.[1] These two receptors, often co-expressed on the surface of T cells and Natural Killer (NK) cells, compete for the same ligands, primarily CD155 (Poliovirus Receptor, PVR).[1] While CD226 engagement provides a potent co-stimulatory signal essential for anti-tumor and anti-viral responses, TIGIT acts as a crucial inhibitory checkpoint, suppressing immune cell function upon ligand binding.[1][2] This guide provides a detailed overview of the molecular interactions, competitive dynamics, signaling pathways, and experimental methodologies relevant to the TIGIT-CD226 axis, offering a technical resource for researchers in immunology and oncology.

The TIGIT/CD226 Axis: A Molecular Overview

TIGIT and CD226 are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily.[3] They are key players in a complex network of receptors, including CD96 and CD112R, that interact with nectin and nectin-like molecules expressed on antigen-presenting cells (APCs) and tumor cells.[4][5]

-

TIGIT (T cell immunoreceptor with Ig and ITIM domains): An inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4][6] Its cytoplasmic tail contains a canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][7]

-

CD226 (DNAM-1): A co-stimulatory receptor expressed on T cells, NK cells, monocytes, and a subset of B cells.[5] It plays a critical role in mediating cytotoxicity and cytokine production.[3]

-

CD155 (PVR) and CD112 (Nectin-2): The primary shared ligands for both TIGIT and CD226.[3][6] These ligands are frequently overexpressed on various tumor cells and APCs, contributing to immune evasion.[3][8]

The balance of signals transmitted by TIGIT and CD226 is pivotal for determining the functional outcome of an immune response.[1] Dysregulation of this axis, often characterized by the upregulation of TIGIT and/or downregulation of CD226 on tumor-infiltrating lymphocytes (TILs), is a common mechanism of tumor immune escape.[2][9]

Quantitative Data: Competitive Ligand Binding

A central feature of the TIGIT-CD226 axis is the competitive binding for their shared ligand, CD155. TIGIT exhibits a significantly higher binding affinity for CD155 compared to CD226.[3][10] This affinity difference allows TIGIT to effectively outcompete CD226 for ligand binding, leading to a dominant inhibitory signal even when both receptors are present.[8][11]

| Receptor | Ligand | Reported Binding Affinity (Kd) |

| TIGIT | CD155 (PVR) | ~1-3 nM[3] |

| CD226 | CD155 (PVR) | ~119 nM[3] |

| TIGIT | CD112 (Nectin-2) | Weaker than TIGIT-CD155[2] |

| CD226 | CD112 (Nectin-2) | Weaker than CD226-CD155 |

Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance).

Mechanisms of TIGIT-Mediated Inhibition

TIGIT suppresses immune cell function through several distinct mechanisms, all of which ultimately dampen the activating signals mediated by CD226 and the T cell receptor (TCR).

-

Direct Intrinsic Signaling: Upon binding CD155, the ITIM and ITT-like motifs in TIGIT's cytoplasmic tail become phosphorylated.[4][7] This leads to the recruitment of SH2 domain-containing phosphatases, such as SHIP-1, which can dephosphorylate key signaling intermediates in the PI3K and MAPK pathways, thereby inhibiting cell activation.[4]

-

Ligand Competition: Due to its higher affinity, TIGIT directly blocks CD226 from accessing CD155, preventing the initiation of co-stimulatory signals.[9][10][11]

-

Disruption of CD226 Dimerization: TIGIT can interact with CD226 in cis (on the same cell surface), which disrupts the homodimerization of CD226 required for stable ligand binding and effective signaling.[10][11][12][13]

-

Indirect Inhibition via APCs: TIGIT engagement on T cells can induce CD155 on APCs to trigger the production of immunosuppressive cytokines like IL-10, while decreasing the production of pro-inflammatory cytokines such as IL-12.[4][9][10]

Signaling Pathways

The opposing functions of TIGIT and CD226 are rooted in their distinct downstream signaling cascades.

TIGIT and CD226 Signaling at the Immune Synapse

Caption: Opposing signaling pathways of TIGIT (inhibitory) and CD226 (co-stimulatory).

Experimental Protocols & Workflows

Studying the TIGIT-CD226 interaction requires a combination of biophysical, biochemical, and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of TIGIT and CD226 to their ligands.

Methodology:

-

Immobilization: Covalently immobilize recombinant human CD155-Fc chimera onto a CM5 sensor chip surface via amine coupling. A reference channel should be prepared by activating and blocking the surface without protein immobilization.

-

Analyte Preparation: Prepare serial dilutions of recombinant human TIGIT or CD226 extracellular domains (analyte) in HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Measurement: Inject the analyte dilutions over the reference and ligand-immobilized surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

-

Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0).

-

Data Analysis: Subtract the reference channel sensorgram from the active channel sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

T Cell/NK Cell Co-culture Functional Assay

Objective: To assess the functional consequence of TIGIT engagement or blockade on T cell or NK cell effector functions (e.g., cytokine production, cytotoxicity).

Caption: Workflow for a co-culture assay to test TIGIT/CD226 function.

Methodology:

-

Cell Preparation: Isolate human NK cells or T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits. Culture a target cell line known to express high levels of CD155 (e.g., K562).

-

Co-culture Setup: Plate target cells in a 96-well plate. Add the isolated effector cells (NK or T cells) at a specified Effector:Target (E:T) ratio (e.g., 10:1).

-

Treatment Groups:

-

Control: Add an isotype control antibody.

-

TIGIT Blockade: Add a blocking anti-TIGIT monoclonal antibody (e.g., 10 µg/mL).

-

CD226 Blockade (for mechanism validation): Add a blocking anti-CD226 antibody.

-

-

Incubation: Incubate the co-culture for 4-24 hours at 37°C.

-

Functional Readout (Cytokine Production): After incubation, collect the supernatant and measure the concentration of IFN-γ or other relevant cytokines using an ELISA kit.

-

Functional Readout (Cytotoxicity): Measure target cell lysis. For flow cytometry-based methods, pre-label target cells with a fluorescent dye (e.g., CFSE) and after co-culture, stain with a viability dye (e.g., 7-AAD). The percentage of dead (7-AAD+) target cells (CFSE+) is quantified.

Therapeutic Implications

The dominant inhibitory role of TIGIT in the tumor microenvironment makes it a prime target for cancer immunotherapy.[4][6] Monoclonal antibodies designed to block the TIGIT-CD155 interaction aim to "release the brakes" on the immune system in several ways:

-

Preventing TIGIT's intrinsic inhibitory signaling.[14]

-

Allowing the co-stimulatory receptor CD226 to bind CD155, thereby promoting T cell and NK cell activation.[1][9]

Clinical trials are actively investigating anti-TIGIT antibodies, particularly in combination with PD-1/PD-L1 blockade, with promising early results in cancers like non-small cell lung cancer.[1] The rationale is that dual blockade can overcome two distinct mechanisms of immune suppression, leading to a more robust and durable anti-tumor response.[4]

Caption: Logical diagram of TIGIT/CD226 competitive binding and therapeutic blockade.

Conclusion

The TIGIT-CD226 axis represents a sophisticated rheostat for tuning immune cell activity. The higher affinity of the inhibitory TIGIT receptor for the shared ligand CD155 provides a powerful mechanism to maintain self-tolerance and prevent excessive inflammation. However, this same mechanism is frequently co-opted by tumors to evade immune destruction. A thorough understanding of the quantitative biophysics, molecular signaling, and functional outcomes of this interaction is essential for the continued development of novel immunotherapies aimed at restoring potent anti-tumor immunity.

References

- 1. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. The TIGIT/CD226 axis regulates human T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Hitting the complexity of the TIGIT-CD96-CD112R-CD226 axis for next-generation cancer immunotherapy [bmbreports.org]

- 6. kuickresearch.com [kuickresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | TIGIT, the Next Step Towards Successful Combination Immune Checkpoint Therapy in Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. kuickresearch.com [kuickresearch.com]

Foundational Research on TIGIT in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor that plays a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Initially explored for its inhibitory function in the context of cancer immunotherapy, foundational research has increasingly highlighted its significance in the pathogenesis and potential treatment of autoimmune diseases.[1][2][3][4] In this setting, TIGIT acts as a crucial brake on the immune system, and strategies to enhance its signaling are being investigated to suppress the aberrant immune responses that drive autoimmunity.[1][4][5][6] This technical guide provides an in-depth overview of the core research on TIGIT's role in autoimmune diseases, focusing on its signaling pathways, expression on key immune cells, quantitative data from various disease models, and detailed experimental protocols.

The TIGIT Signaling Axis: A Balance of Inhibition and Activation

TIGIT is a member of the poliovirus receptor (PVR)/nectin family and is primarily expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][4][7] It functions within a complex signaling network, competing with the co-stimulatory receptor CD226 (also known as DNAM-1) for the same ligands: CD155 (PVR) and CD112 (Nectin-2), which are expressed on antigen-presenting cells (APCs) and other cells.[4][8]

Mechanisms of Action:

-

Direct Inhibition: Upon binding to its ligand, primarily CD155, the Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIM) in TIGIT's cytoplasmic tail are phosphorylated, leading to the recruitment of SHIP phosphatases. This initiates a signaling cascade that suppresses T cell receptor (TCR) signaling and subsequent T cell activation, proliferation, and cytokine production.[1][8]

-

Competition with CD226: TIGIT binds to CD155 with a higher affinity than CD226.[8][9] This competition physically prevents CD226 from engaging with CD155, thereby blocking the positive co-stimulatory signal required for full T cell activation.[3][9]

-

Modulation of APCs: TIGIT signaling can also exert its effects indirectly. The engagement of TIGIT on T cells with CD155 on dendritic cells (DCs) can induce an immunosuppressive phenotype in the DCs, characterized by increased IL-10 production and decreased IL-12 secretion.[1][3][7]

TIGIT Expression and Role in Autoimmune Pathogenesis

Dysregulation of the TIGIT pathway is implicated in several autoimmune diseases. Blockade of TIGIT can exacerbate disease in preclinical models, whereas enhancing its function can alleviate autoimmune responses.[1][2][3]

-

Regulatory T cells (Tregs): TIGIT is highly expressed on Tregs, particularly a highly suppressive subset.[7][9] TIGIT+ Tregs are crucial for maintaining immune tolerance, and their dysfunction or reduced numbers have been observed in autoimmune conditions.[9][10] Enhancing TIGIT signaling can boost the suppressive capacity of Tregs.[1]

-

CD4+ T cells: In diseases like Systemic Lupus Erythematosus (SLE), TIGIT expression is significantly elevated on CD4+ T cells and correlates with disease activity.[11][12] While these TIGIT+CD4+ T cells have a more activated phenotype, their functional potential (proliferation, cytokine production) is lower compared to their TIGIT- counterparts, suggesting TIGIT acts as a negative feedback mechanism.[11]

-

NK cells: TIGIT is also expressed on NK cells, where it inhibits their cytotoxic functions.[7] In SLE, the frequency of TIGIT-expressing NK cells is significantly decreased and negatively correlates with disease activity, suggesting a loss of this inhibitory control.[13][14]

Quantitative Data on TIGIT in Autoimmune Diseases

The following tables summarize key quantitative findings from foundational studies on TIGIT expression in various autoimmune contexts.

Table 1: TIGIT in Systemic Lupus Erythematosus (SLE)

| Cell Type | Patient Cohort | Key Finding | Correlation with Disease Activity (SLEDAI) | Reference |

| CD3+CD4+ T cells | SLE Patients | Significantly elevated frequency compared to healthy controls (P < 0.0001). | Positive correlation (r² = 0.082; P = 0.044). | [15] |

| CD4+ T cells | SLE Patients | Significantly higher expression in patients with SLEDAI > 10 vs. < 10. | Highly correlated with SLEDAI score. | [12] |

| NK cells | Active SLE Patients | Significantly decreased frequency compared to inactive SLE patients. | Negative correlation with SLEDAI score. | [13] |

| NK cells | SLE Patients | Frequency significantly increased after regular treatment. | N/A | [13] |

Table 2: TIGIT in Other Autoimmune Disease Models

| Disease Model | Cell Type | Key Finding | Therapeutic Intervention | Outcome | Reference |

| Type 1 Diabetes (NOD Mouse) | Islet-infiltrating CD4+ & CD8+ T cells | TIGIT is highly expressed on activated, islet-infiltrating T cells. | TIGIT blockade alone. | Did not exacerbate autoimmune diabetes. | [8][16] |

| Type 1 Diabetes (NOD Mouse) | Islet-infiltrating T cells | TIGIT blockade combined with PD-L1 blockade. | Rapidly accelerated diabetes onset. | [8] | |

| SLE (MRL/lpr Mouse) | CD4+ T cells | N/A | In vivo administration of TIGIT ligand, CD155. | Delayed development of SLE. | [11][12] |

| Aplastic Anemia (Mouse Model) | Th1 and Th17 cells | TIGIT+ Tregs suppress the expansion of Th1 and Th17 cells. | Upregulation of TIGIT via lncRNA MEG3. | Alleviated autoimmune-mediated aplastic anemia. | [9] |

Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for studying the TIGIT pathway. Below are detailed, synthesized methodologies for common assays cited in foundational TIGIT research.

A. Protocol for Flow Cytometric Analysis of TIGIT Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or tissue-infiltrating lymphocytes to analyze TIGIT expression.

-

Cell Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

For tissues (e.g., spleen, lymph nodes), create a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Perform a red blood cell lysis step using ACK lysis buffer if necessary.

-

Wash cells with PBS and count using a hemocytometer or automated cell counter.

-

-

Surface Staining:

-

Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Add a cocktail of fluorochrome-conjugated antibodies. A typical panel for T cell analysis includes:

-

Anti-CD3 (T cell marker)

-

Anti-CD4 (Helper T cell marker)

-

Anti-CD8 (Cytotoxic T cell marker)

-

Anti-CD25 (Activation/Treg marker)

-

Anti-TIGIT

-

Anti-CD226

-

A viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable) to exclude dead cells.

-

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.

-

-

Intracellular Staining (for Transcription Factors like FoxP3):

-

Following surface staining, resuspend cells in 1 mL of a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

-

Incubate for 45-60 minutes at 4°C in the dark.

-

Wash cells once with 1X permeabilization buffer.

-

Add intracellular antibodies (e.g., Anti-FoxP3) diluted in 1X permeabilization buffer.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

Wash cells twice with 1X permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire samples on a flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).

-

Analyze the data using software such as FlowJo™ or FCS Express™.

-

Gating Strategy: First, gate on singlets, then live cells. From the live singlet gate, identify lymphocyte populations (e.g., CD3+ T cells), followed by subsetting into CD4+ and CD8+ populations. Finally, quantify the percentage of TIGIT+ and CD226+ cells within the desired gates (e.g., CD4+FoxP3+ Tregs).

-

B. Protocol for In Vitro T Cell Suppression Assay

This assay measures the ability of TIGIT-expressing Tregs to suppress the proliferation of responder T cells (Tresp).

-

Cell Sorting:

-

Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.

-

Stain the enriched CD4+ T cells with antibodies against CD4, CD25, and CD127.

-

Using a fluorescence-activated cell sorter (FACS), sort the following populations:

-

Tregs: CD4+CD25highCD127low

-

Responder T cells (Tresp): CD4+CD25low

-

-

-

Cell Labeling:

-

Label the Tresp population with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

-

-

Co-culture Setup:

-

Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1 µg/mL) overnight at 4°C. Wash wells before use.

-

Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well).

-

Add the sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include a control well with no Tregs.

-

Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.

-

Culture for 3-4 days at 37°C, 5% CO2.

-

-

Analysis:

-

Harvest cells and stain with a viability dye.

-

Analyze by flow cytometry.

-

Gate on live, singlet Tresp cells (identified by their proliferation dye).

-

Assess proliferation by the dilution of the dye. The percentage of suppression is calculated relative to the proliferation of Tresp cells cultured without Tregs.

-

References

- 1. TIGIT as a Promising Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TIGIT as a Promising Therapeutic Target in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. m.youtube.com [m.youtube.com]

- 6. openpr.com [openpr.com]

- 7. Frontiers | TIGIT as a Promising Therapeutic Target in Autoimmune Diseases [frontiersin.org]

- 8. Frontiers | TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes [frontiersin.org]

- 9. The Relationship Between TIGIT+ Regulatory T cells and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relationship between TIGIT+ regulatory T cells and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TIGIT signalling pathway negatively regulates CD4+ T-cell responses in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TIGIT signalling pathway negatively regulates CD4+ T‐cell responses in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decreased expression of TIGIT in NK cells correlates negatively with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. Elevated expression of TIGIT on CD3+CD4+ T cells correlates with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring TIGIT Expression by Flow Cytometry: An Application Note and Protocol

Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), follicular helper T cells, and Natural Killer (NK) cells.[1][2][3] TIGIT plays a crucial role in immune homeostasis by downregulating immune responses.[1] Its ligands, including CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells.[2][4] The interaction between TIGIT and its ligands initiates a signaling cascade that suppresses T cell and NK cell activity, contributing to immune evasion in the tumor microenvironment.[4][5][6] Consequently, TIGIT has emerged as a significant target for cancer immunotherapy, with several therapeutic antibodies in development.

This application note provides a detailed protocol for the measurement of TIGIT expression on human immune cell subsets using flow cytometry. This technique allows for the precise identification and quantification of TIGIT-expressing cells, which is essential for basic research, clinical trial monitoring, and the development of TIGIT-targeted therapies.

Principle of the Assay

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, in this case, individual cells, as they pass through a laser beam. To measure TIGIT expression, immune cells are stained with a fluorescently-labeled monoclonal antibody specific for the TIGIT protein. Simultaneously, cells are stained with a panel of antibodies against other cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD56 for NK cells). As the stained cells pass through the flow cytometer, lasers excite the fluorochromes, and the emitted light is detected and converted into digital data. This allows for the quantification of TIGIT expression on various immune cell subsets within a heterogeneous population.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling pathway. Upon binding to its ligand, primarily CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and ITT-like motif in the cytoplasmic tail of TIGIT become phosphorylated. This leads to the recruitment of phosphatases such as SHIP1 and SHP2, which in turn suppress downstream signaling pathways like PI3K-Akt, MAPK, and NF-κB.[5] This cascade of events results in decreased cytokine production (e.g., IFN-γ) and reduced cytotoxic activity of T cells and NK cells. TIGIT also competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, further dampening the immune response.[4][7]

TIGIT Expression on Human Immune Cell Subsets

The expression of TIGIT varies across different immune cell populations and can be modulated by the activation state of the cells and the surrounding microenvironment. The following table summarizes representative data on TIGIT expression in healthy individuals and cancer patients.

| Immune Cell Subset | Marker | TIGIT Expression (%) in Healthy Donors | TIGIT Expression (%) in Cancer Patients (Tumor Infiltrating Lymphocytes) | References |

| CD4+ T cells | CD3+CD4+ | 5-15% | 30-70% | [8][9] |

| CD8+ T cells | CD3+CD8+ | 10-25% | 40-80% | [3][8] |

| Regulatory T cells (Tregs) | CD3+CD4+CD25+CD127- | 40-80% | 60-90% | [3] |

| Natural Killer (NK) cells | CD3-CD56+ | 20-50% | 30-60% | [10] |

Experimental Protocol

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) for the analysis of TIGIT expression on T cell and NK cell subsets.

Materials and Reagents

-

Human PBMCs, freshly isolated or cryopreserved

-

FACS Tubes (5 mL round-bottom polystyrene tubes)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

-

Fixable Viability Dye (e.g., Zombie NIR™ or similar)

-

Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)

-

Isotype control antibodies corresponding to the TIGIT antibody

Suggested Antibody Panel

| Marker | Clone | Fluorochrome | Purpose |

| Viability Dye | - | Zombie NIR™ | Exclude dead cells |

| CD3 | UCHT1 | PerCP-eFluor™ 710 | T cell lineage marker |

| CD4 | RPA-T4 | APC-eFluor™ 780 | Helper T cell marker |

| CD8 | RPA-T8 | PE-Cyanine7 | Cytotoxic T cell marker |

| CD56 | CMSSB | PE | NK cell marker |

| TIGIT | MBSA43 | FITC | Target of interest |

| CD25 | BC96 | APC | Treg marker |

| CD127 | eBioRDR5 | BV421 | Treg marker |

Note: This is an example panel. Fluorochromes and clones should be optimized based on the specific flow cytometer and experimental needs. Validated anti-human TIGIT clones for flow cytometry include MBSA43, 741182, and TG1.[1][2][11]

Experimental Workflow

Staining Procedure

-

Cell Preparation:

-

If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.

-

Centrifuge at 300 x g for 7 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.

-

Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.

-

-

Viability Staining:

-

Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into a FACS tube.

-

Wash the cells with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of PBS.

-

Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.

-

Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.

-

-